N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including their use as central nervous system agents, antiemetics, and antihistamines. The presence of the piperazine ring in its structure is a key feature that contributes to its biological activity.
Mechanism of Action
Target of Action
The primary targets of N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide are acetylcholinesterase (AChE) and alpha1-adrenergic receptors . AChE plays a crucial role in the cholinergic system by terminating synaptic transmission, while alpha1-adrenergic receptors are involved in various physiological responses such as contraction of smooth muscles .
Mode of Action
This compound acts as an inhibitor of AChE , preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability . It also shows affinity towards alpha1-adrenergic receptors, potentially modulating their activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway , leading to increased acetylcholine levels. This can enhance cholinergic neurotransmission, which is crucial for memory and cognition . Its interaction with alpha1-adrenergic receptors may influence various pathways associated with these receptors, impacting physiological processes like smooth muscle contraction .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission and potential modulation of alpha1-adrenergic receptor activity . In animal models, it has shown protective effects against neurotoxicity induced by aluminium chloride, improving behavioral and neurochemical indices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-ethylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are typically employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
Scientific Research Applications
N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of central nervous system disorders due to its activity on neurotransmitter receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring and acts on serotonin receptors.
Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha-1 adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific structural features, such as the combination of the 2-ethylphenyl and 4-methoxyphenyl groups with the piperazine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-3-18-6-4-5-7-21(18)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)19-8-10-20(30-2)11-9-19/h4-11H,3,12-17H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNUYIUITXNHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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